2-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H23ClN2O4S and its molecular weight is 483.0 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is 482.1067061 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : Recent research has reported catalytic protodeboronation of alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was even applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Application : The compound has been investigated as an MCT4 inhibitor, identified through cellular screening in breast cancer cells (MDA-MB-231). This discovery could have implications in cancer therapy .
- Application : The compound can serve as a chemical probe to study MCT4 biology in vivo. Its selectivity and usability make it valuable for understanding cellular processes .
- Application : The protodeboronation method has been employed in the formal total synthesis of d-®-coniceine and indolizidine 209B. These alkaloids have interesting biological activities .
- Application : Pinacol boronic esters, being bench-stable and commercially available, serve as excellent building blocks for various transformations. Their increased stability allows for more complex sequences .
- Application : The compound has been used in a sequence for the formal hydrogenation of unactivated alkenes to alkanes. This strategy involves radical chain reactions and provides a novel approach to alkene functionalization .
Catalytic Protodeboronation
MCT4 Inhibitors
Chemical Probe for Biological Studies
Total Synthesis of Natural Products
Stable Building Blocks for Organic Transformations
Hydroboration-Deboronation Strategy for Alkene Hydrogenation
properties
IUPAC Name |
2-[5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O4S/c1-30-19-7-3-4-8-20(19)32-13-12-31-18-11-10-15(26)14-17(18)23-27-24(29)22-16-6-2-5-9-21(16)33-25(22)28-23/h3-4,7-8,10-11,14H,2,5-6,9,12-13H2,1H3,(H,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYTUPMRKZWXBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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